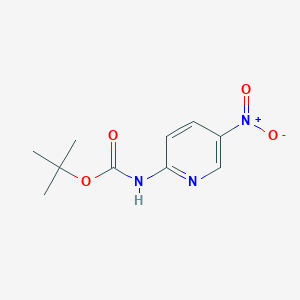

tert-Butyl (5-nitropyridin-2-yl)carbamate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“tert-Butyl (5-nitropyridin-2-yl)carbamate” is a chemical compound . It is also known as a carbamate derivative . The empirical formula of this compound is C12H17N3O4S and it has a molecular weight of 299.35 .

Synthesis Analysis

The synthesis of carbamates, including “tert-Butyl (5-nitropyridin-2-yl)carbamate”, can be achieved through various methods. One common method involves the amination or rearrangement of carbamates . Another method involves the palladium-catalyzed cross-coupling reaction of tert-butyl carbamate with various aryl halides .Molecular Structure Analysis

The molecular structure of “tert-Butyl (5-nitropyridin-2-yl)carbamate” can be represented by the SMILES string [O-]N+©C)=O)N=C1)=O . This compound belongs to the class of organic compounds known as pyridinecarboxylic acids and derivatives .Scientific Research Applications

Synthesis of Antibiotics

tert-Butyl (5-nitropyridin-2-yl)carbamate: is utilized as an intermediate in the synthesis of advanced antibiotics like ceftolozane . This antibiotic shows potent activity against Gram-positive and Gram-negative bacteria, including strains resistant to other antibiotics. The compound serves as a building block in multi-step synthetic processes involving amination, reduction, and esterification to produce ceftolozane with high efficacy.

Development of Antimicrobial Agents

Research has explored the use of tert-Butyl (5-nitropyridin-2-yl)carbamate derivatives for creating new antimicrobial agents . These agents show promise in combating various bacterial infections, with the potential to address the growing concern of antibiotic resistance.

Organic Synthesis

This compound is a valuable reagent in organic synthesis, particularly in the construction of complex molecules . Its reactive nitro group and protected carbamate moiety make it a versatile intermediate for various organic transformations.

Proteomics Research

As a biochemical, tert-Butyl (5-nitropyridin-2-yl)carbamate is employed in proteomics research to study protein interactions and functions . It can be used to modify peptides and proteins, aiding in the understanding of their structure and biological activity.

properties

IUPAC Name |

tert-butyl N-(5-nitropyridin-2-yl)carbamate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13N3O4/c1-10(2,3)17-9(14)12-8-5-4-7(6-11-8)13(15)16/h4-6H,1-3H3,(H,11,12,14) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WIRMJKZHSYNQDD-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1=NC=C(C=C1)[N+](=O)[O-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13N3O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70453928 |

Source

|

| Record name | tert-Butyl (5-nitropyridin-2-yl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70453928 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

239.23 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

tert-Butyl (5-nitropyridin-2-yl)carbamate | |

CAS RN |

161117-88-0 |

Source

|

| Record name | tert-Butyl (5-nitropyridin-2-yl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70453928 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-methyl-N-[methyl(nitro)sulfamoyl]nitramide](/img/structure/B168835.png)

![Furo[2,3-c]pyridine](/img/structure/B168854.png)